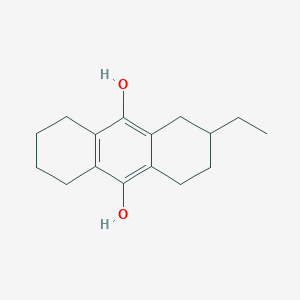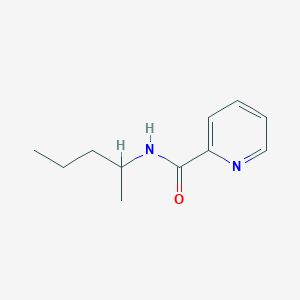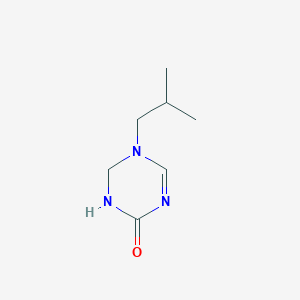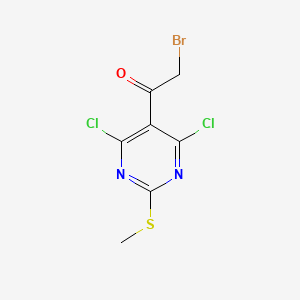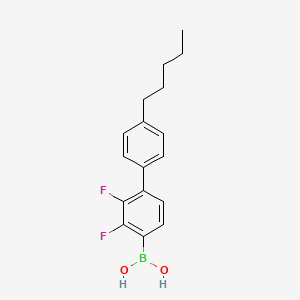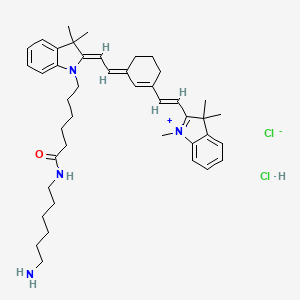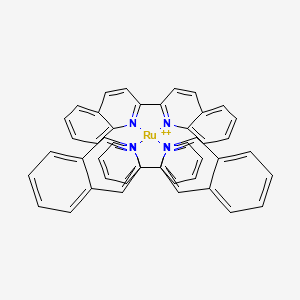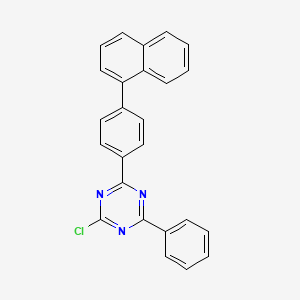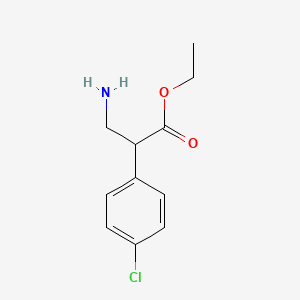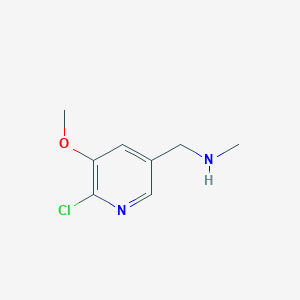
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 5-position The compound also contains a methylamine group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-methoxypyridine.
N-Methylation: The pyridine derivative is subjected to N-methylation using methylamine under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production and scalability.
Automated Purification Systems: To enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine can be compared with similar compounds such as:
6-Chloro-5-methoxypyridin-3-ylboronic acid: Similar pyridine ring structure but with a boronic acid group.
6-Chloro-5-methoxypyridin-3-ylmethanamine: Similar structure but without the N-methyl group.
6-Chloro-5-methoxypyridin-3-ylmethylamine hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
The presence of both the methoxy and N-methyl groups in this compound provides unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-(6-chloro-5-methoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2O/c1-10-4-6-3-7(12-2)8(9)11-5-6/h3,5,10H,4H2,1-2H3 |
InChI Key |
CFQAUECUEYNFRO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(N=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


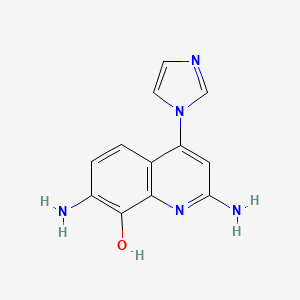
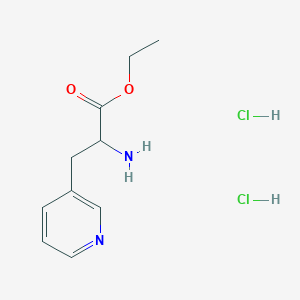
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
